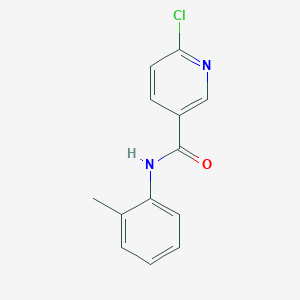
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide
描述
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of pyridine, substituted with a chloro group at the 6-position and a carboxamide group at the 3-position, with an additional 2-methylphenyl group attached to the nitrogen of the carboxamide
属性
分子式 |
C13H11ClN2O |
|---|---|
分子量 |
246.69 g/mol |
IUPAC 名称 |
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)16-13(17)10-6-7-12(14)15-8-10/h2-8H,1H3,(H,16,17) |
InChI 键 |
ZBNCDNGKENDMPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid and 2-methylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.
Amide Formation: The activated carboxylic acid is then reacted with 2-methylaniline to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the carboxamide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 6-methoxy-N-(2-methylphenyl)pyridine-3-carboxamide.
Oxidation: Oxidation may yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields the corresponding amine or alcohol.
Hydrolysis: Hydrolysis yields 6-chloropyridine-3-carboxylic acid and 2-methylaniline.
科学研究应用
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It is explored for its properties in the development of new materials, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group influences its reactivity and interactions with biological targets, differentiating it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


